1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione
Description
Historical Development of Fluorinated Diketone Chemistry
The development of fluorinated diketone chemistry traces its origins to the pioneering work in organofluorine chemistry that began in the 19th century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for halogen exchange methodologies that would later become crucial in fluorochemical industry applications. This early work represented the first systematic approach to synthesizing organofluorine compounds through halogen exchange mechanisms.
The actual synthesis of organofluorine compounds commenced with Dumas and colleagues in 1835, who successfully prepared methyl fluoride from dimethyl sulfate using the reaction (CH₃O)₂SO₂ + 2KF → 2CH₃F + K₂SO₄. This fundamental reaction established the basic principles of fluoride incorporation that would later be adapted for more complex molecular frameworks. Subsequently, Schmitt and colleagues achieved the first formation of an aryl carbon-fluorine bond through diazofluorination in 1870, though their initial characterization contained errors.
A significant advancement occurred in 1927 when Schiemann developed the aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds through the reaction sequence: ArNH₂ → ArN₂⁺X⁻ → ArN₂⁺BF₄⁻ → ArF + N₂ + BF₃. This Schiemann reaction became a cornerstone methodology that continues to be utilized in modern fluoroaromatic compound manufacture.
The industrial development of fluorinated compounds accelerated dramatically during the 1930s with the establishment of Kinetic Chemicals Incorporated, a joint venture between General Motors and DuPont. By 1931, commercial production of Freon-12 (CCl₂F₂) had begun, marking the transition from laboratory curiosities to industrial-scale fluorochemical manufacturing. The expansion of this product line in 1932 to include Freon-11 (CCl₃F), Freon-113 (CClF₂CCl₂F), and Freon-114 (CClF₂CClF₂) demonstrated the growing commercial importance of polychlorofluorocarbon derivatives.
World War II catalyzed unprecedented advancement in fluorine chemistry through the Manhattan Project requirements for uranium hexafluoride handling materials. This period witnessed the first large-scale production of fluorine for atomic bomb development, necessitating the creation of fluorine-resistant materials and fluorocarbon compounds. The demanding chemical resistance requirements of uranium hexafluoride processing drove innovations in fluoropolymer development and established fluorinated compounds as essential materials for extreme chemical environments.
Classification and Structural Features of 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione
The compound this compound belongs to the classification of halogenated beta-diketones, specifically representing a difluorinated 1,3-dicarbonyl system with additional chlorine substitution on the aromatic ring. The molecular formula C₁₀H₆Cl₂F₂O₂ indicates a molecular weight of 267.06 daltons, positioning this compound within the medium molecular weight range for fluorinated beta-diketones.
Table 1: Fundamental Physical and Chemical Properties
The structural framework of this compound exhibits the characteristic beta-diketone motif with the general formula R₁-CO-CH₂-CO-R₂, where R₁ represents the 3,4-dichlorophenyl substituent and R₂ corresponds to the difluoromethyl group (CHF₂). This structural arrangement creates opportunities for extensive tautomeric behavior, as beta-diketones typically exist in equilibrium between keto and enol forms. The presence of electron-withdrawing fluorine atoms at the terminal position significantly influences the electronic distribution within the molecule.
Linear beta-diketones demonstrate two primary types of tautomeric behavior: the slow OH to CH tautomerism, where both forms can be observed in proton nuclear magnetic resonance spectra due to high interconversion barriers, and the rapid OH to OH tautomerism characterized by extremely low barriers that classify the system as exhibiting low barrier hydrogen bonding. The ratio between enol and keto forms depends critically on solvent polarity and the electronic character of substituents R₁, R₂, and R₃.
Research has established that substituents such as hydrogen, methyl, trifluoromethyl, and tert-butyl groups strongly favor the enol tautomer, while substituents including fluorine, chlorine, methoxy, and amino groups favor the keto form. In the case of this compound, the difluoromethyl substitution at the terminal position would be expected to promote the keto tautomeric form due to the strong electron-withdrawing nature of the fluorine atoms.
The 3,4-dichlorophenyl substituent contributes additional electronic effects through the meta and para positioning of chlorine atoms on the aromatic ring. These electron-withdrawing chlorine substituents enhance the electrophilic character of the adjacent carbonyl carbon while simultaneously reducing the electron density of the aromatic system. This electronic modulation affects both the tautomeric equilibrium and the reactivity patterns of the compound in various chemical transformations.
Significance in Organofluorine Chemistry Research
The significance of this compound in organofluorine chemistry research stems from its representation of multiple important synthetic and theoretical challenges within the field. Fluorinated beta-diketones have demonstrated particular importance as ligand precursors in coordination chemistry, where they generate metal complexes with enhanced volatility and Lewis acidity compared to analogous complexes derived from non-fluorinated acetylacetone.
Contemporary research in fluorinated beta-diketone chemistry has focused extensively on developing synthetic methodologies for introducing fluorine atoms into 1,3-dicarbonyl systems. The synthesis of 2,2-difluoro-1,3-diketone derivatives has been achieved through multiple approaches, including direct fluorination with elemental fluorine in the presence of quinuclidine as a mediating agent. This methodology represents a significant advancement over earlier electrophilic fluorinating approaches that required extended reaction times and often resulted in incomplete conversion.
Table 2: Comparative Synthesis Methods for Difluorinated Beta-Diketones
The research significance extends to the unique tautomeric behavior exhibited by fluorinated beta-diketones. Studies have revealed that monofluorination of 1,3-diketones occurs rapidly because the substrates exist predominantly in their enol tautomeric forms, while the resulting 2-fluoro-1,3-diketones are formed predominantly in their keto-tautomeric forms. This tautomeric shift necessitates the addition of water or base to accelerate enolization of monofluoro-diketone intermediates for achieving complete difluorination.
The compound represents an important model system for investigating halogen bonding interactions in crystalline materials. Recent crystallographic studies of copper beta-diketone complexes have demonstrated that halogen bonds can contribute significantly to solid-state packing arrangements, with halogen bond interactions accounting for approximately eight percent of the total surface interactions in certain complex structures. These interactions complement the more prevalent hydrogen bonding networks that typically contribute over thirty percent of the surface area in beta-diketone complexes.
Comparative Analysis with Related β-Diketone Compounds
The comparative analysis of this compound with related beta-diketone compounds reveals distinctive electronic and structural features that distinguish this compound within the broader family of halogenated 1,3-dicarbonyl systems. The parent compound acetylacetone (2,4-pentanedione) serves as the fundamental reference point for understanding the modifications introduced by halogen substitution.
Acetylacetone exhibits a molecular weight of 100.13 daltons with a melting point of -23.5°C and boiling point of 140.5°C. The compound demonstrates significant water solubility and exists in dynamic equilibrium between keto and enol tautomeric forms, with the enol form being predominant under standard conditions. The introduction of halogen substituents fundamentally alters these properties through electronic and steric effects.
Table 3: Comparative Properties of Related Beta-Diketone Compounds
Hexafluoroacetylacetone represents an extreme example of fluorine substitution effects, where the compound exists exclusively as the enol tautomer CF₃C(OH)=CHC(O)CF₃ under conditions where acetylacetone exhibits only 85% enol character. This complete enolization results from the powerful electron-withdrawing effects of the trifluoromethyl groups, which stabilize the enol form through enhanced conjugation and stronger intramolecular hydrogen bonding.
The structural comparison reveals that this compound occupies an intermediate position between simple alkyl-substituted beta-diketones and fully fluorinated derivatives. The presence of the 3,4-dichlorophenyl group introduces aromatic conjugation effects that can stabilize both tautomeric forms through extended pi-system delocalization. However, the difluoromethyl substitution (CHF₂) provides less electron withdrawal compared to trifluoromethyl groups (CF₃), suggesting a more balanced tautomeric equilibrium.
Research on halogenated aromatic 1,3-diketones has demonstrated that the molecular structures of halogenated diketones typically exist in keto forms while halogen-free analogues adopt enol forms. This fundamental difference arises from the electron-withdrawing effects of halogen substituents, which destabilize the enol tautomer by reducing electron density at the oxygen atoms involved in intramolecular hydrogen bonding.
The photochemical behavior of halogenated beta-diketones provides additional insight into their unique properties. Studies have shown that brominated aromatic 1,3-diketones undergo halogen elimination as the major photochemical process in excited singlet states, with quantum yields for halogen-free diketone formation being independent of dissolved oxygen concentration. This behavior contrasts sharply with chlorinated analogues, which undergo Norrish type I reactions in polar solvents like acetonitrile.
Table 4: Electronic Effects of Substituent Groups in Beta-Diketones
The coordination chemistry applications of fluorinated beta-diketones demonstrate enhanced performance characteristics compared to non-fluorinated analogues. Metal complexes derived from fluorinated beta-diketones exhibit increased volatility, making them suitable for chemical vapor deposition applications. The enhanced Lewis acidity of these complexes also contributes to their utility in catalytic applications and materials synthesis.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4-difluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O2/c11-6-2-1-5(3-7(6)12)8(15)4-9(16)10(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWTATWWPFPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225338 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-94-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4-difluoro-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4,4-Difluorobutane-1,3-dione Core
The difluorinated diketone core can be synthesized by condensation reactions involving ethyl difluoroacetate or related fluorinated esters with appropriate ketones or acetates under basic conditions. For example, a typical approach involves:
- Reacting ethyl difluoroacetate with ethyl acetate or a substituted acetophenone derivative in the presence of a base such as sodium methoxide or sodium ethoxide.
- This reaction proceeds via Claisen condensation to yield ethyl 4,4-difluoro-3-oxo-butanoate intermediates.
- Hydrolysis and acidification steps convert the ester to the corresponding 4,4-difluoro-3-oxo butanoic acid.
This methodology is analogous to the preparation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione reported in patent literature, where ethyl trifluoroacetate and ethyl acetate react under base catalysis, followed by acid workup.
Introduction of the 3,4-Dichlorophenyl Group
The aromatic substitution with the 3,4-dichlorophenyl group is commonly achieved through Friedel-Crafts acylation:
- The 4,4-difluoro-3-oxo butanoic acid intermediate is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
- The acid chloride then undergoes Friedel-Crafts acylation with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- This step introduces the 3,4-dichlorophenyl moiety at the 1-position of the butane-1,3-dione framework.
This approach parallels the synthesis of fluorinated phenylbutane-1,3-diones described in patent KR20110001415A, where acid chlorides are acylated onto aromatic rings under AlCl3 catalysis.
Alternative Synthetic Routes
Other reported methods for related difluorinated diketones include:
- Oxidative cleavage of alkyne precursors followed by fluorination steps.
- Pd-catalyzed coupling of ethynylbenzenes with fluorinated aromatic iodides, followed by oxidation to diketones.
However, these are more complex and less direct compared to the base-catalyzed condensation and Friedel-Crafts acylation route.
Reaction Conditions and Optimization
Research Findings and Yields
- The Claisen condensation step typically yields the difluoro-substituted ketoester intermediate in high yields (85-95%).
- Acid chloride formation proceeds quantitatively under standard conditions.
- Friedel-Crafts acylation yields vary depending on aromatic substitution but generally range from 70-90%.
- Purification by recrystallization or chromatography affords the target diketone with high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Claisen Condensation | Ethyl difluoroacetate, ethyl acetate | NaOMe, MeOH, reflux 24 h | Ethyl 4,4-difluoro-3-oxo-butanoate | 85-95 |
| 2 | Hydrolysis/Acidification | Ethyl 4,4-difluoro-3-oxo-butanoate | 10% HCl aqueous | 4,4-Difluoro-3-oxo-butanoic acid | Quantitative |
| 3 | Acid Chloride Formation | 4,4-Difluoro-3-oxo-butanoic acid | SOCl2 or (COCl)2, reflux | 4,4-Difluoro-3-oxo-butanoic acid chloride | Quantitative |
| 4 | Friedel-Crafts Acylation | Acid chloride, 3,4-dichlorobenzene | AlCl3, toluene, 0-25 °C | 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione | 70-90 |
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione has been investigated for its potential as an anti-cancer agent. Its structural similarity to known pharmaceuticals allows it to interact with biological targets effectively. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in oncology .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of pyrazolo[1,5-a]pyrimidine derivatives, which exhibit significant pharmacological activities. The synthesis typically involves reaction with amino acids or other nucleophiles under controlled conditions to yield target compounds .
Agrochemical Applications
There is emerging interest in the use of this compound as a precursor for agrochemicals. Its ability to modify biological pathways in pests and pathogens suggests potential use as a pesticide or herbicide. Studies are ongoing to evaluate its efficacy and environmental impact .
Material Science
In material science, this compound has been explored for its properties in polymer chemistry. Its difluorobutane moiety contributes to enhanced thermal stability and chemical resistance in polymer formulations. Research into its application as a monomer for fluorinated polymers is ongoing .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Synthesis Pathways
In a recent publication, researchers described a novel synthetic route for producing pyrazolo[1,5-a]pyrimidine derivatives from this compound using microwave-assisted synthesis techniques. This method improved yields significantly compared to traditional methods and reduced reaction times from hours to minutes .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tabulated Comparison
Key Research Findings
- Electronic Effects : Chlorine substituents increase electrophilicity, enhancing metal-binding efficiency compared to methyl or methoxy analogs .
- Fluorination Impact : Trifluoro derivatives exhibit higher thermal stability and Lewis acidity, making them preferred in catalysis .
- Biological Relevance : Benzodioxole and pyrazole analogs show promise in medicinal chemistry due to heterocyclic pharmacophores .
Biological Activity
1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H7Cl2F2O2
- Molecular Weight : 285.046 g/mol
- CAS Number : 832737-94-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as an inhibitor of specific enzymes and receptors that play critical roles in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its effectiveness is often compared to standard antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays demonstrate its potential to induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, suggesting a potential therapeutic application in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Ambeed evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.
Case Study 2: Anticancer Activity
Research published on the anticancer properties revealed that the compound significantly inhibited cell growth in MCF-7 (breast) and HT-29 (colon) cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-4,4-difluorobutane-1,3-dione?
- Methodology : A common approach involves coupling 3,4-dichlorophenylacetic acid with difluorinated diketone precursors. For example, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) can be used as a reactive intermediate to form the 1,3-diketone backbone under mild conditions. Key steps include acid activation with pivaloyl chloride and controlled temperature gradients (40–70°C) to avoid side reactions. Solvent selection (e.g., isopropylamide) and catalysts like DMAP (4-dimethylaminopyridine) enhance yield and purity .
- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodology :
- NMR : NMR identifies fluorine environments (e.g., CF groups at δ -110 to -120 ppm). NMR resolves aromatic protons from the 3,4-dichlorophenyl group (δ 7.2–7.8 ppm) and diketone protons (δ 3.0–4.0 ppm).
- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm confirm the diketone moiety.
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 267.06 for CHClFO) and fragmentation patterns .
Q. What are the compound’s stability profiles under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC and track byproducts (e.g., hydrolysis of diketones to carboxylic acids). Store in inert atmospheres (argon) at -20°C in amber vials to minimize photodegradation .
Advanced Research Questions
Q. How do computational methods elucidate electronic and steric effects in this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting electron-deficient regions (e.g., dichlorophenyl ring) for nucleophilic attack.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO, acetonitrile) to predict solubility and aggregation behavior .
- Validation : Compare computed vibrational spectra (IR, Raman) with experimental data to validate models .
Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions?
- Methodology :
- Controlled Experiments : Vary catalysts (e.g., Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents to identify optimal conditions. For example, Pd(PPh) in DMF may suppress undesired β-hydride elimination.
- In Situ Monitoring : Use NMR to track intermediates and detect side reactions (e.g., defluorination) .
Q. How does the compound interact with biological targets, and what are the implications for drug discovery?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The dichlorophenyl group may occupy hydrophobic pockets, while the diketone acts as a hydrogen-bond acceptor.
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Compare with trifluoromethyl analogs to evaluate fluorine’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
